

Application Note: The Central Role of Ethyl 4-Methoxyphenylacetate in Convergent Apixaban Synthesis

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Compound of Interest

Compound Name: Ethyl 4-methoxyphenylacetate

Cat. No.: B079338

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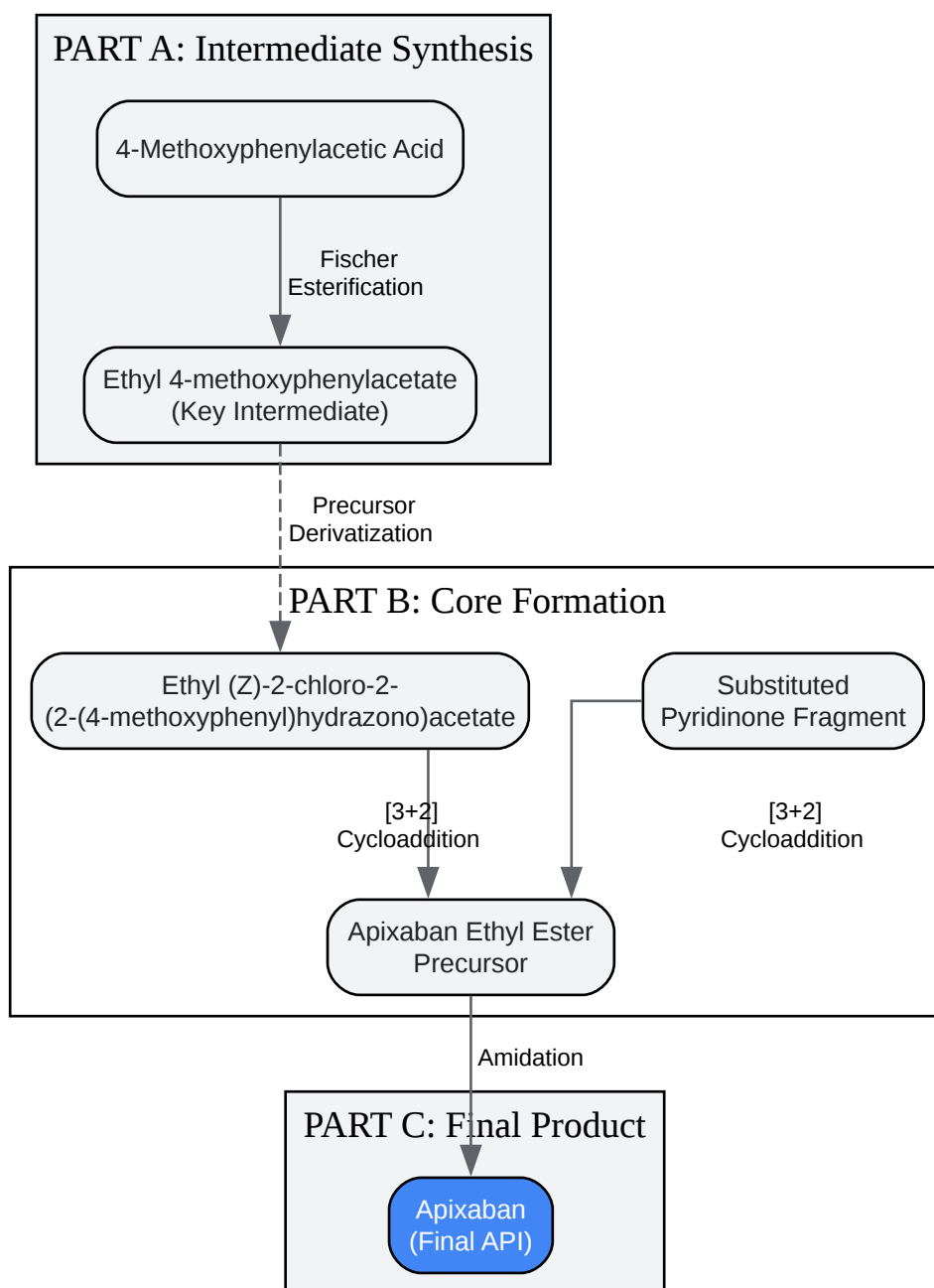
Abstract

Apixaban, marketed as Eliquis®, is a leading oral, direct Factor Xa (FXa) inhibitor pivotal for the prevention and treatment of thromboembolic diseases.[1][2][3] Its complex molecular architecture necessitates a highly efficient and scalable synthetic strategy. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and utilization of **Ethyl 4-methoxyphenylacetate**, a critical building block that forms a significant portion of the Apixaban molecule. We will detail field-proven protocols, explain the causality behind experimental choices, and present a framework for the reliable production of this key intermediate and its incorporation into the Apixaban core structure.

Introduction: The Strategic Importance of the Methoxy-Phenyl Moiety

Apixaban's high affinity and selectivity for the FXa active site are dictated by its distinct structural motifs.[3] The 1-(4-methoxyphenyl) group, in particular, is crucial as it anchors the molecule into the S1 pocket of the FXa enzyme, a key interaction for its anticoagulant activity.[4] The industrial synthesis of Apixaban, therefore, relies on the efficient introduction of this fragment. **Ethyl 4-methoxyphenylacetate**, and its direct precursor 4-methoxyphenylacetic acid, serve as robust and economically viable starting materials for this purpose.[5]

The primary synthetic strategy involves the construction of the pyrazolo[3,4-c]pyridine core through a [3+2] cycloaddition reaction. In this convergent approach, the "pyrazole" portion is typically formed from a hydrazone synthon derived from a 4-methoxyphenyl precursor, which then reacts with a suitably functionalized pyridinone fragment. This note will elucidate the practical synthesis of **Ethyl 4-methoxyphenylacetate** and its subsequent application in forming a key Apixaban precursor.



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Caption: High-level workflow for Apixaban synthesis.

Protocol 1: Synthesis of Ethyl 4-methoxyphenylacetate via Fischer Esterification

The most direct and scalable method for preparing **Ethyl 4-methoxyphenylacetate** is the acid-catalyzed Fischer esterification of 4-methoxyphenylacetic acid with ethanol.^[5] This equilibrium-driven process is favored by using an excess of the alcohol reactant.

Principle of the Method: The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H_2SO_4), which enhances its electrophilicity. A subsequent nucleophilic attack by ethanol, followed by dehydration, yields the target ester. Using ethanol as both the reactant and the solvent drives the reaction equilibrium toward the product side, ensuring a high conversion rate.

Materials & Equipment:

- 4-Methoxyphenylacetic acid (ReagentPlus®, 99%)
- Ethanol (anhydrous, 200 proof)
- Sulfuric acid (concentrated, 98%)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Round-bottom flask with reflux condenser and heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Step-by-Step Protocol:

- **Reaction Setup:** To a 500 mL round-bottom flask, add 4-methoxyphenylacetic acid (33.2 g, 0.2 mol) and anhydrous ethanol (200 mL).
- **Catalyst Addition:** While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture. The addition is exothermic and should be done cautiously.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting carboxylic acid spot is no longer visible.
- **Solvent Removal:** After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
- **Work-up & Neutralization:** Dissolve the oily residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with:
 - Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup.
 - Water (1 x 100 mL).
 - Brine (1 x 100 mL) to facilitate phase separation.
- **Drying and Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product as a clear oil.
- **Purification (Optional):** For analytical-grade purity, the crude oil can be purified by vacuum distillation.

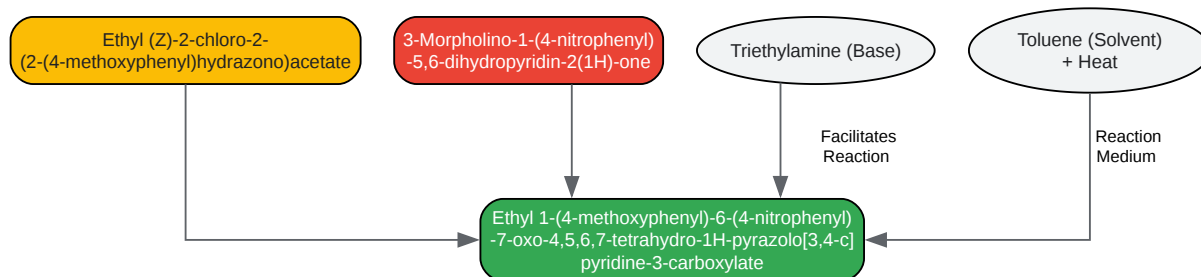
Data Summary Table 1: Expected Data for **Ethyl 4-methoxyphenylacetate** Synthesis

Parameter	Value	Reference
Product Name	Ethyl 4-methoxyphenylacetate	[6][7]
CAS Number	14062-18-1	[5][6]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[6]
Molecular Weight	194.23 g/mol	[6]
Appearance	Clear, colorless to pale yellow liquid	[8]
Typical Yield	>90%	
Boiling Point	143-145 °C at 10 mmHg	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.20 (d, 2H), 6.85 (d, 2H), 4.15 (q, 2H), 3.79 (s, 3H), 3.55 (s, 2H), 1.25 (t, 3H)	

Protocol 2: Application in Apixaban Core Synthesis

Ethyl 4-methoxyphenylacetate is a precursor to the key synthon, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. This hydrazonoyl chloride is the "3-carbon" component in the [3+2] cycloaddition reaction that forms the pyrazole ring of Apixaban. It reacts with a "2-atom" enamine component derived from a substituted pyridinone.[2][9][10]

Principle of the Method: This reaction is a classic example of heterocycle formation via cycloaddition. A base, typically a tertiary amine like triethylamine, facilitates the in-situ formation of a nitrilimine intermediate from the hydrazonoyl chloride. This highly reactive intermediate then undergoes a rapid cycloaddition with the electron-rich double bond of the pyridinone derivative to construct the fused pyrazolo-pyridine ring system. Subsequent elimination of a leaving group (like morpholine) yields the aromatic core.[2]



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Caption: [3+2] Cycloaddition for Apixaban core formation.

Materials & Equipment:

- Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
- Triethylamine (TEA)
- Toluene or Ethyl Acetate
- Methanol (for recrystallization)
- Reaction vessel with reflux condenser, inert atmosphere (N₂) inlet, and heating mantle
- Mechanical/magnetic stirrer
- Filtration apparatus (Büchner funnel)

Step-by-Step Protocol:

- **Reaction Setup:** In a 1 L reaction vessel under a nitrogen atmosphere, suspend 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (31.7 g, 0.1 mol) in toluene (500 mL).
- **Base Addition:** Add triethylamine (21 mL, 0.15 mol) to the suspension with stirring.

- Reagent Addition: Add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (28.5 g, 0.105 mol).
- Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction progress should be monitored by HPLC.[\[11\]](#)
- Work-up & Isolation:
 - Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt may precipitate.
 - Some procedures involve distilling off the solvent under reduced pressure.[\[11\]](#)
 - Add methanol (400 mL) to the residue and stir. The product will precipitate.
- Purification:
 - Cool the methanol slurry to 0-5°C and stir for 1 hour to maximize crystallization.
 - Isolate the solid product by filtration, washing the filter cake with cold methanol (2 x 50 mL).[\[11\]](#)
 - Dry the solid under vacuum at 60-65°C to a constant weight.

Data Summary Table 2: Representative Data for Pyrazole Formation

Parameter	Value	Reference
Product Name	Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate	[2]
Appearance	Off-white to yellow solid	[11]
Typical Yield	80-90%	[11]
Purity (HPLC)	>99%	[11]
Next Steps	Reduction of the nitro group, coupling with the piperidinone side-chain, and final amidation to yield Apixaban.	[2][12]

Conclusion

Ethyl 4-methoxyphenylacetate represents a cornerstone intermediate in the synthesis of Apixaban. Its straightforward and high-yielding preparation via Fischer esterification makes it an economically attractive starting point. The subsequent transformation into a hydrazonoyl chloride synthon allows for a robust and convergent construction of the drug's core pyrazolo-pyridine structure. The protocols detailed herein provide a validated and reliable pathway for researchers engaged in the synthesis of Apixaban and related FXa inhibitors, emphasizing safety, efficiency, and scalability from the bench to industrial production.

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